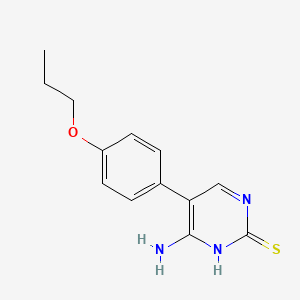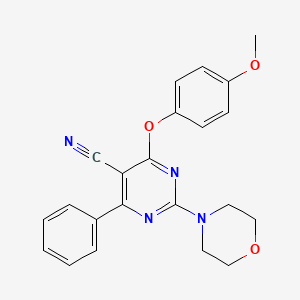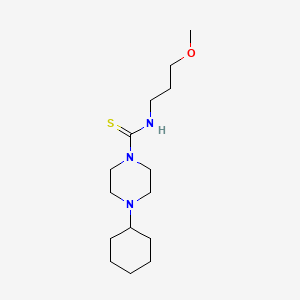![molecular formula C14H11ClN6 B4779793 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779793.png)
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline
説明
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is an important member of the triazoloquinazoline family of compounds that possess potential biological activity. The compound has been studied extensively due to its unique structure and potential therapeutic applications.
科学的研究の応用
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and proteins involved in the regulation of cellular processes. It has been found to inhibit DNA topoisomerase I and II, which are enzymes involved in DNA replication and repair. The compound has also been found to inhibit various kinases, such as protein kinase C and cyclin-dependent kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of various cancer cell lines. In addition, the compound has been found to exhibit antiviral and antimicrobial properties, making it a potential candidate for the treatment of viral and bacterial infections.
実験室実験の利点と制限
One of the major advantages of 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of novel drugs. However, one of the limitations of the compound is its toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the study of 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline. One of the directions is the development of novel drugs based on the compound. The unique structure and potential therapeutic applications of the compound make it an attractive candidate for drug development. Another direction is the study of the compound's mechanism of action. Further studies are needed to fully understand the molecular mechanisms underlying the compound's biological activities. Finally, the compound's toxicity needs to be further investigated to determine its safety for use in clinical settings.
特性
IUPAC Name |
2-[(4-chloro-3-methylpyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6/c1-9-11(15)6-20(18-9)7-13-17-14-10-4-2-3-5-12(10)16-8-21(14)19-13/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZOFSMVUNJOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC2=NN3C=NC4=CC=CC=C4C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4779713.png)
![ethyl [4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4779714.png)
![N-butyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B4779718.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chlorophenyl}sulfonyl)morpholine](/img/structure/B4779722.png)

![5-chloro-N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4779746.png)

![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B4779774.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4779782.png)


![2,3,4,5,6-pentafluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4779802.png)
![6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4779803.png)
![1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4779814.png)